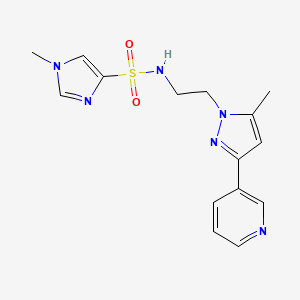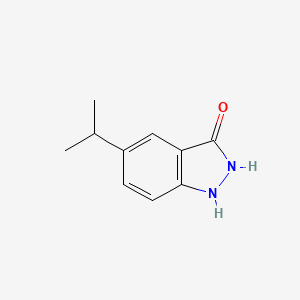![molecular formula C6H13NO2 B2911563 3-[(Oxetan-3-yl)amino]propan-1-ol CAS No. 1342861-44-2](/img/structure/B2911563.png)
3-[(Oxetan-3-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Oxetan-3-yl)amino]propan-1-ol” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 . The IUPAC name for this compound is 3-(3-oxetanylamino)-1-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO2/c8-3-1-2-7-6-4-9-5-6/h6-8H,1-5H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Oxa-SP has found applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. It is used as a chiral building block for the synthesis of various biologically active molecules, such as beta-lactam antibiotics, protease inhibitors, and antitumor agents. Oxa-SP is also used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of chiral polymers for use in optoelectronics and photonics.
Mecanismo De Acción
The mechanism of action of Oxa-SP is not well understood, but it is believed to act as a chiral auxiliary, facilitating the synthesis of chiral compounds. Oxa-SP can form diastereomeric complexes with other molecules, which can be easily separated and purified. This property makes Oxa-SP an essential tool in the synthesis of chiral compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of Oxa-SP. However, studies have shown that it is non-toxic and has low cytotoxicity. Oxa-SP has also been shown to be stable under physiological conditions, making it a suitable building block for the synthesis of biologically active molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Oxa-SP as a chiral building block is its high yield and purity. The synthesis method is simple and can be easily scaled up for industrial applications. However, one of the limitations of using Oxa-SP is its high cost compared to other chiral building blocks.
Direcciones Futuras
There are several future directions for the research and development of Oxa-SP. One area of interest is the synthesis of novel chiral compounds using Oxa-SP as a building block. Researchers are also exploring the use of Oxa-SP in the preparation of chiral materials for use in optoelectronics and photonics. Another area of interest is the development of more cost-effective synthesis methods for Oxa-SP, which would increase its accessibility and potential applications.
Conclusion
In conclusion, Oxa-SP is a chiral building block used in the synthesis of various biologically active molecules. The synthesis method is simple and yields a high-purity product. Oxa-SP has found applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not well understood, but it is believed to act as a chiral auxiliary. Oxa-SP has low cytotoxicity and is stable under physiological conditions. Despite its high cost, Oxa-SP has significant potential for future research and development in various scientific fields.
Métodos De Síntesis
The synthesis of Oxa-SP involves the reaction of oxetane with N-Boc-1,3-propanediamine in the presence of a strong base. The reaction proceeds via the ring-opening of oxetane, followed by the addition of the amine to the carbonyl group, resulting in the formation of Oxa-SP. The yield of this reaction is high, and the purity of the product can be improved by recrystallization.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-(oxetan-3-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-1-2-7-6-4-9-5-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKLSCWEZOSLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342861-44-2 |
Source


|
| Record name | 3-[(oxetan-3-yl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)

![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)

![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)




![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)

